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molecular formula C13H8N4O5 B8369056 4-(3,4-dinitro-phenoxy)-1H-pyrrolo[2,3-b]pyridine

4-(3,4-dinitro-phenoxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8369056
M. Wt: 300.23 g/mol
InChI Key: LPAPVFOEOVXENW-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

A solution of 4-(3,4-dinitro-phenoxy)-1H-pyrrolo[2,3-b]pyridine (Step C, 0.284 g, 0.95 mmol) in a 2/1 EtOH/EtOAc (30 mL) mixture with a catalytic amount of 10% Pd/C was stirred under H2 at RT and atmospheric pressure. The catalyst was removed by filtration and the solvents were removed under vacuum. The crude material was purified on silica gel using a CH2Cl2/EtOH/NH4OH gradient (100/0/0 to 90/10/1) to give 4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzene-1,2-diamine.
Quantity
0.284 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
EtOH EtOAc
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:17]=[CH:18][C:19]=1[N+:20]([O-])=O)[O:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]2[NH:14][CH:15]=[CH:16][C:9]=12)([O-])=O>[Pd].CCO.CCOC(C)=O>[NH:14]1[C:10]2=[N:11][CH:12]=[CH:13][C:8]([O:7][C:6]3[CH:5]=[C:4]([NH2:1])[C:19]([NH2:20])=[CH:18][CH:17]=3)=[C:9]2[CH:16]=[CH:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.284 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC2=C3C(=NC=C2)NC=C3)C=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
EtOH EtOAc
Quantity
30 mL
Type
solvent
Smiles
CCO.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified on silica gel using a CH2Cl2/EtOH/NH4OH gradient (100/0/0 to 90/10/1)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C1=NC=CC2OC=2C=C(C(=CC2)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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